molecular formula C9H20N2O B2795713 ((1S,3R)-1-Amino-3-(dimethylamino)cyclohexyl)methanol CAS No. 2126144-89-4

((1S,3R)-1-Amino-3-(dimethylamino)cyclohexyl)methanol

Cat. No.: B2795713
CAS No.: 2126144-89-4
M. Wt: 172.272
InChI Key: UQZYAULVAJYXNN-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “((1S,3R)-1-Amino-3-(dimethylamino)cyclohexyl)methanol” is a complex organic molecule. It contains a cyclohexyl ring, which is a six-membered ring with single bonds. The molecule also contains an amino group (-NH2) and a dimethylamino group (-N(CH3)2), both of which are attached to the cyclohexyl ring .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of the cyclohexyl ring and the two different amino groups. The cyclohexyl ring provides a rigid, three-dimensional structure to the molecule, while the amino and dimethylamino groups can participate in a variety of chemical reactions due to the presence of nitrogen .

Scientific Research Applications

((1S,3R)-1-Amino-3-(dimethylamino)cyclohexyl)methanol has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience research. This compound has been shown to have potent analgesic effects, making it a promising candidate for the development of new pain medications. It has also been studied for its potential use in the treatment of depression and anxiety disorders. In addition, this compound has been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The exact mechanism of action of ((1S,3R)-1-Amino-3-(dimethylamino)cyclohexyl)methanol is not fully understood. However, studies have shown that this compound acts as a potent NMDA receptor antagonist, which may be responsible for its analgesic and neuroprotective effects. This compound has also been shown to modulate the release of neurotransmitters such as dopamine, serotonin, and noradrenaline, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to have potent analgesic effects in animal models, which may be due to its NMDA receptor antagonism. This compound has also been shown to have antidepressant effects in animal models, which may be due to its modulation of neurotransmitter release. In addition, this compound has been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using ((1S,3R)-1-Amino-3-(dimethylamino)cyclohexyl)methanol in lab experiments is its potent analgesic effects, which make it a useful tool for studying pain pathways. Its neuroprotective effects also make it a useful tool for studying neurodegenerative diseases. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on ((1S,3R)-1-Amino-3-(dimethylamino)cyclohexyl)methanol. One area of research is the development of new pain medications based on this compound. Another area of research is the development of new antidepressant medications based on this compound. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases.

Synthesis Methods

((1S,3R)-1-Amino-3-(dimethylamino)cyclohexyl)methanol can be synthesized using several methods, including the reductive amination of 1-amino-3-chlorocyclohexane with dimethylamine and sodium borohydride. Another method involves the reaction of 1,3-cyclohexanedione with dimethylamine and sodium borohydride. These methods have been reported to yield high purity and high yield of this compound.

Properties

IUPAC Name

[(1S,3R)-1-amino-3-(dimethylamino)cyclohexyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-11(2)8-4-3-5-9(10,6-8)7-12/h8,12H,3-7,10H2,1-2H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZYAULVAJYXNN-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCC(C1)(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCC[C@](C1)(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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